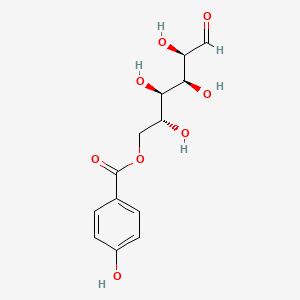
6-O-(p-Hydroxybenzoyl)glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-(p-Hydroxybenzoyl)glucose is an organic compound that consists of a glucose molecule esterified with p-hydroxybenzoic acid at the 6-position. This compound is known for its role in the biosynthesis of polyacylated anthocyanins, which are pigments responsible for the blue coloration in certain flowers, such as delphiniums .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(p-Hydroxybenzoyl)glucose typically involves the esterification of glucose with p-hydroxybenzoic acid. This reaction is often carried out under alkaline conditions to facilitate the formation of the ester bond. The reaction mixture is then subjected to crystallization to purify the product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors to mix glucose and p-hydroxybenzoic acid under controlled conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
6-O-(p-Hydroxybenzoyl)glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ester bond can be targeted for substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
6-O-(p-Hydroxybenzoyl)glucose has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-O-(p-Hydroxybenzoyl)glucose involves its role as a donor molecule in enzymatic reactions. It acts as a bifunctional acyl and glucosyl donor, facilitating the transfer of glucose and p-hydroxybenzoic acid moieties to target molecules. This process is catalyzed by specific enzymes such as acyl-glucose-dependent anthocyanin glucosyltransferase .
Comparación Con Compuestos Similares
Similar Compounds
6-O-(p-Coumaroyl)glucose: Another esterified glucose compound with similar properties but different acyl groups.
6-O-(p-Hydroxybenzoyl)-D-glucose: A stereoisomer of 6-O-(p-Hydroxybenzoyl)glucose with similar chemical properties.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of polyacylated anthocyanins, which are responsible for the blue coloration in certain flowers. Its bifunctional nature as both an acyl and glucosyl donor sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H16O8 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C13H16O8/c14-5-9(16)11(18)12(19)10(17)6-21-13(20)7-1-3-8(15)4-2-7/h1-5,9-12,15-19H,6H2/t9-,10+,11+,12+/m0/s1 |
Clave InChI |
HELXVRZEFXGLOR-IRCOFANPSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dichloro-12-phenyl-10,11,12-triazapentacyclo[6.5.1.0(2,7).0(3,5).0(9,13)]tetradec-10-ene](/img/structure/B14748130.png)
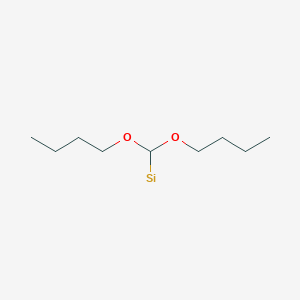
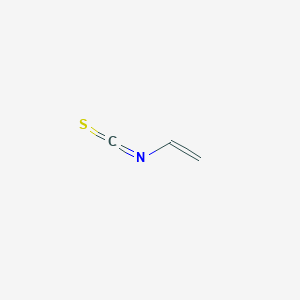
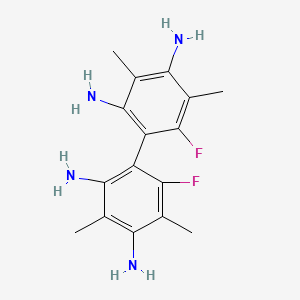
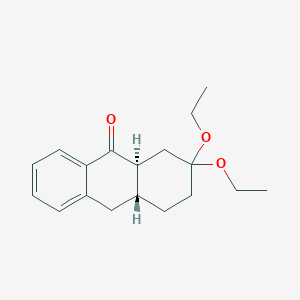
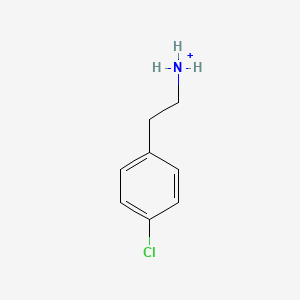
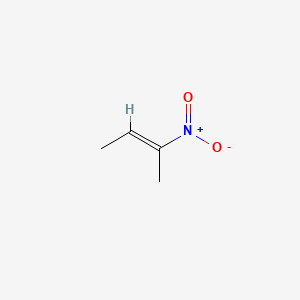

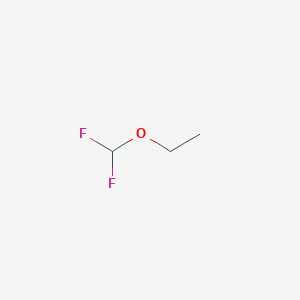
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
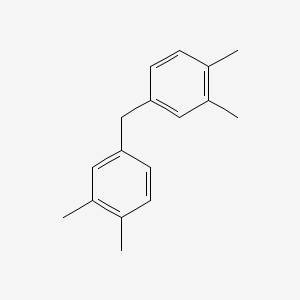
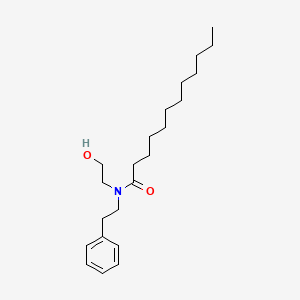
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

